molecular formula C12H12O3S B13790030 Ethylnaphthalenesulphonic acid CAS No. 76214-58-9

Ethylnaphthalenesulphonic acid

Cat. No.: B13790030
CAS No.: 76214-58-9
M. Wt: 236.29 g/mol
InChI Key: JCRMBLKUFLUWPU-UHFFFAOYSA-N
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Description

2-Ethylnaphthalene-1-sulfonic acid is an organic compound that belongs to the class of naphthalenesulfonic acids. It is characterized by the presence of an ethyl group at the second position and a sulfonic acid group at the first position of the naphthalene ring. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethylnaphthalene-1-sulfonic acid typically involves the sulfonation of 2-ethylnaphthalene. The reaction is carried out by treating 2-ethylnaphthalene with sulfuric acid or oleum under controlled conditions. The reaction conditions, such as temperature and concentration of the sulfonating agent, are crucial to ensure the selective formation of the sulfonic acid group at the desired position.

Industrial Production Methods

In industrial settings, the production of 2-ethylnaphthalene-1-sulfonic acid is often carried out in large-scale reactors where the reaction parameters are meticulously controlled to achieve high yields and purity. The process may involve continuous or batch processing, depending on the scale of production and the specific requirements of the end product.

Chemical Reactions Analysis

Types of Reactions

2-Ethylnaphthalene-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.

    Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

2-Ethylnaphthalene-1-sulfonic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.

    Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-ethylnaphthalene-1-sulfonic acid involves its interaction with various molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

2-Ethylnaphthalene-1-sulfonic acid can be compared with other naphthalenesulfonic acids, such as:

    Naphthalene-1-sulfonic acid: Lacks the ethyl group, making it less hydrophobic.

    Naphthalene-2-sulfonic acid: Has the sulfonic acid group at the second position, leading to different reactivity and applications.

    2-Aminonaphthalene-1-sulfonic acid: Contains an amino group, which significantly alters its chemical properties and applications.

The presence of the ethyl group in 2-ethylnaphthalene-1-sulfonic acid imparts unique hydrophobic characteristics and influences its reactivity compared to other similar compounds.

Properties

CAS No.

76214-58-9

Molecular Formula

C12H12O3S

Molecular Weight

236.29 g/mol

IUPAC Name

2-ethylnaphthalene-1-sulfonic acid

InChI

InChI=1S/C12H12O3S/c1-2-9-7-8-10-5-3-4-6-11(10)12(9)16(13,14)15/h3-8H,2H2,1H3,(H,13,14,15)

InChI Key

JCRMBLKUFLUWPU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)O

Origin of Product

United States

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